Cas no 1874-58-4 (9H-Purin-2-amine,6-[(phenylmethyl)thio]-)

9H-Purin-2-amine,6-[(phenylmethyl)thio]- structure
1874-58-4 structure
Nome del prodotto:9H-Purin-2-amine,6-[(phenylmethyl)thio]-
Numero CAS:1874-58-4
MF:C12H11N5S
MW:257.314239740372
CID:156500
PubChem ID:74644

9H-Purin-2-amine,6-[(phenylmethyl)thio]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Purin-2-amine,6-[(phenylmethyl)thio]-
    • 6-[(phenylmethyl)thio]-1H-purin-2-amine
    • 2-AMINO-6-BENZYLTHIOPURINE
    • 6-benzylsulfanyl-7H-purin-2-amine
    • 6-(Benzylthio)-9H-purin-2-amine
    • [6-(benzylthio)-7H-purin-2-yl]amine
    • 6-(phenylmethylsulfanyl)-7H-purin-2-amine
    • Benzythioguanine
    • SCHEMBL2115655
    • 2-Amino-6-benzylmercaptopurine
    • 6-benzylsulfanyl-9H-purin-2-amine
    • 2-Amino-6-benzyl-MP
    • Purine, 2-amino-6-benzylthio-
    • Z89Y54IWIJ
    • 1874-58-4
    • 2-Amino-6-(benzylthio)purine
    • AI3-50232
    • Purine, 2-amino-6-benzylthio)-
    • NSC-15747
    • EINECS 217-502-2
    • JQMGATKUPCKDEG-UHFFFAOYSA-N
    • NSC 15747
    • MLS001214753
    • 6-Benzylthioguanine
    • NCGC00161967-01
    • 9H-PURIN-2-AMINE, 6-((PHENYLMETHYL)THIO)-
    • UNII-Z89Y54IWIJ
    • SMR000543454
    • HMS2877E04
    • SRI 702
    • CHEBI:79781
    • Benzylthioguanine
    • NSC15747
    • AKOS005708945
    • Purine, 2-amino-6-(benzylthio)-
    • DTXSID40172053
    • 1H-Purin-2-amine, 6-[(phenylmethyl)thio]-
    • NS00026131
    • Q27148915
    • 6-((Phenylmethyl)thio)-1H-purin-2-amine
    • 1H-Purin-2-amine, 6-((phenylmethyl)thio)-
    • CHEMBL138342
    • BTG
    • 2-Amino-6-benzylmercapto-9H-purine
    • Purine, 2-amino-6-benzylmercapto
    • Inchi: InChI=1S/C12H11N5S/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17)
    • Chiave InChI: JQMGATKUPCKDEG-UHFFFAOYSA-N
    • Sorrisi: C1(CSC2N=C(N)N=C3C=2N=CN3)C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 257.07373
  • Massa monoisotopica: 257.07351655g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 271
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 106Ų
  • XLogP3: 1.8

Proprietà sperimentali

  • Densità: 1.3081 (rough estimate)
  • Indice di rifrazione: 1.5700 (estimate)
  • PSA: 75.46
  • LogP: 2.80860
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.